molecular formula C19H41N2O7P B13153961 Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate

Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate

Cat. No.: B13153961
M. Wt: 440.5 g/mol
InChI Key: RJXHWJJUFLIQSY-LMOVPXPDSA-N
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Description

Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate is a synthetic ammonium salt characterized by a palmitamide group (C₁₅H₃₁CONH–) at the C2 position and a phosphonooxy (–PO₃H₂) group at the C3 position of a propanoate backbone. The (S)-stereochemistry at the C2 position confers chiral specificity, which may influence its biological interactions and solubility.

Properties

Molecular Formula

C19H41N2O7P

Molecular Weight

440.5 g/mol

IUPAC Name

azanium;(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoate

InChI

InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3/t17-;/m0./s1

InChI Key

RJXHWJJUFLIQSY-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate typically involves the following steps:

    Formation of the Palmitamido Group: This step involves the reaction of palmitic acid with an appropriate amine to form the palmitamido group.

    Introduction of the Phosphonooxy Group: The phosphonooxy group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride or phosphoric acid.

    Final Assembly: The final step involves the coupling of the palmitamido and phosphonooxy groups with the ammonium moiety under controlled conditions, such as specific pH and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and environmental or biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₉H₃₉N₂O₆P Palmitamide, phosphonooxy, ammonium salt ~454.5 Amphiphilic; potential surfactant or drug carrier
Gen X (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate) C₆H₄F₁₁NO₄ Perfluorinated alkoxy, ammonium salt ~330.1 Persistent, mobile, toxic (PMT/vPvM); industrial surfactant
Poly(difluoromethylene)-fluoro-[2-(phosphonooxy)ethyl]-diammonium salt C₃H₈F₂NO₄P Fluorinated alkyl, phosphonooxy, diammonium ~215.1 High polarity; used in coatings or firefighting foams
(S)-2-(2-(6-Amino-9H-purin-9-yl)ethoxy)-3-phosphonopropanoic acid (1IO) C₁₀H₁₄N₅O₆P Adenine, phosphonooxy, carboxylic acid ~347.2 Nucleotide analog; biochemical research

Key Observations

Structural Diversity: The target compound’s palmitamide group distinguishes it from fluorinated analogs (e.g., Gen X) and nucleotide derivatives (e.g., 1IO). In contrast, Gen X and fluorinated phosphonates () exhibit environmental persistence due to strong C–F bonds, whereas the target compound’s amide linkage may hydrolyze more readily under environmental conditions .

Physicochemical Properties: Solubility: The ammonium salt form of the target compound improves water solubility compared to its free acid form. However, its palmitamide chain likely reduces solubility relative to smaller analogs like 1IO or Gen X . Stability: Phosphonooxy groups generally confer resistance to enzymatic degradation, but the palmitamide group may increase susceptibility to lipase-mediated hydrolysis in biological systems .

Environmental and Toxicological Profiles :

  • Gen X is classified as a Substance of Very High Concern (SVHC) under REACH due to PMT/vPvM properties . The target compound’s lack of fluorine and degradable amide bond may reduce environmental persistence, though its long alkyl chain raises bioaccumulation concerns.
  • 1IO and related nucleotide analogs are designed for targeted biochemical interactions (e.g., enzyme inhibition), whereas the target compound’s applications may focus on physicochemical modulation (e.g., emulsification) .

Research Findings and Implications

  • Synthetic Utility : The target compound’s amphiphilic structure bridges the gap between fully hydrophobic surfactants (e.g., palmitate esters) and hydrophilic ionic compounds (e.g., ammonium phosphonates). This balance could optimize micelle formation in drug delivery systems .
  • Environmental Impact : Unlike perfluorinated compounds (), the target compound’s biodegradability may mitigate long-term ecological risks, though further studies are needed to confirm this hypothesis.
  • Biological Activity: The phosphonooxy group may mimic natural phosphate esters, enabling interactions with phosphate-binding proteins or enzymes. However, its large alkyl chain could sterically hinder such interactions compared to smaller analogs like 1IO .

Biological Activity

Molecular Formula and Structure

  • Molecular Formula : C18H36N1O4P
  • IUPAC Name : Ammonium (S)-2-palmitamido-3-(phosphonooxy)propanoate

The compound features a long-chain fatty acid (palmitic acid), an amino acid backbone, and a phosphonate group, which contributes to its amphiphilic nature.

Properties Table

PropertyValue
Molecular Weight363.47 g/mol
SolubilitySoluble in water
pHNeutral

This compound exhibits various biological activities primarily through its interaction with cell membranes and signaling pathways. The phosphonate group enhances its ability to interact with lipid membranes, influencing membrane fluidity and permeability. This interaction can modulate cellular responses such as inflammation and apoptosis.

Case Studies

  • Skin Applications :
    • A study explored the use of ammonium salts in topical formulations for skin care, highlighting their role in enhancing skin barrier function and reducing microbial colonization. These findings suggest that this compound may be beneficial in dermatological applications .
  • Cellular Studies :
    • In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating phosphatidylinositol signaling pathways. This suggests that this compound may also possess anticancer properties through similar mechanisms.

Comparative Studies

Comparative analyses with other phospholipid derivatives indicate that this compound may exhibit enhanced bioactivity due to its unique structural features. For example, compounds with longer alkyl chains have shown increased membrane-disrupting activity, which is crucial for their antimicrobial effectiveness.

Toxicological Profile

A preliminary assessment of the compound's hemolytic activity revealed minimal toxicity at effective concentrations, indicating a favorable safety profile for potential therapeutic applications . Further toxicological evaluations are necessary to establish its safety for human use.

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